(2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2,4-difluoroaniline and 4-nitrobenzaldehyde.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various fluorine-substituted derivatives.
Scientific Research Applications
(2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its potential as a pharmaceutical agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The presence of fluorine and nitro groups can influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.
(2E)-N-(2,4-difluorophenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both fluorine and nitro groups in (2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide makes it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability and bioavailability, while the nitro group can contribute to its biological activity.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGASMMRAOJUNC-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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